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Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

Cat. No.: B1360290

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the
structure of 2-phenoxyphenylacetonitrile against its isomers and related compounds. Due to
the limited availability of experimental NMR data for 2-phenoxyphenylacetonitrile, this
document focuses on a predictive approach to its structural elucidation, supported by
experimental data for closely related molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 2-
phenoxyphenylacetonitrile and its alternatives. Predicted values for 2-

phenoxyphenylacetonitrile are based on established structure-spectra correlations and data
from analogous compounds.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key Absorptions (cm™?)

~2250 (C=N stretch), ~1240 (Aryl-O-Aryl
2-Phenoxyphenylacetonitrile stretch), ~3060 (Aromatic C-H stretch), ~1580,
1490 (C=C stretch)

3-Phenoxyphenylacetonitrile 2251 (C=N), 1251 (Aryl-O-Aryl)
4-Phenoxyphenylacetonitrile 2250 (C=N), 1245 (Aryl-O-Aryl)
Phenylacetonitrile 2251 (C=N)

Table 2: 1H NMR Spectroscopy Data (Predicted for 2-Phenoxyphenylacetonitrile)

Compound -CHz- (ppm) Aromatic Protons (ppm)
2-Phenoxyphenylacetonitrile

) ~3.9 (s, 2H) ~7.0-7.5 (m, 9H)
(Predicted)
3-Phenoxyphenylacetonitrile 3.72 (s, 2H) 6.95-7.40 (m, 9H)
4-Phenoxyphenylacetonitrile 3.75 (s, 2H) 6.98-7.38 (m, 9H)
Phenylacetonitrile 3.73 (s, 2H) 7.27-7.39 (m, 5H)

Table 3: 13C NMR Spectroscopy Data (Predicted for 2-Phenoxyphenylacetonitrile)
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Aromatic Carbons

Compound -CHz- (ppm) -C=N (ppm)
(ppm)

2-
Phenoxyphenylaceton  ~20 ~118 ~118-158
itrile (Predicted)
3- 117.5,119.1, 121.7,
Phenoxyphenylaceton  23.3 117.9 123.9, 129.9, 130.1,
itrile 134.1, 157.1, 157.5
4- 118.9, 119.3, 123.8,
Phenoxyphenylaceton  22.8 118.2 129.8, 130.2, 130.5,
itrile 156.4, 157.3

. 127.5, 128.0, 129.0,
Phenylacetonitrile 234 117.9

132.2

Table 4: Mass Spectrometry Data

Molecular Weight (

Key Fragmentation

Compound Molecular Formula
g/mol ) Peaks (m/z)

2-

209 [M]*, 180, 167,
Phenoxyphenylaceton  C14aH11NO 209.24
- 152, 115,91, 77
itrile
3-

209 [M], 180, 167,
Phenoxyphenylaceton  C14H1:NO 209.24
o 152, 115, 91, 77[1]
itrile
4-

209 [M]*, 180, 167,
Phenoxyphenylaceton  Ci14aH11NO 209.24
- 152, 115, 91, 77
itrile
Phenylacetonitrile CsH7N 117.15 117 [M]*, 91, 65

Experimental Protocols
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Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small
amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium
bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)
can be used for direct analysis of solid or liquid samples with minimal preparation.

Data Acquisition: The prepared sample is placed in the IR spectrometer. The spectrum is
typically recorded from 4000 to 400 cm~1. A background spectrum of the empty sample
holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated
solvent (e.g., CDCIs, DMSO-ds) in an NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectral
width is typically set from 0 to 12 ppm. For 3C NMR, the spectral width is usually from 0O to
220 ppm. Standard pulse sequences are used to acquire the spectra.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol
or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further
diluted and may be filtered to remove any particulate matter.

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via
direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron
ionization (EI) is a common method for volatile compounds, which involves bombarding the
sample with a high-energy electron beam to induce ionization and fragmentation. The
resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of 2-

phenoxyphenylacetonitrile using spectroscopy.
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Caption: Workflow for Spectroscopic Structure Validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenoxyphenylacetonitrile-with-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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